Cas no 2235-83-8 (5-Phenylpentan-2-one)

5-Phenylpentan-2-one is an aromatic ketone with the molecular formula C11H14O, characterized by a phenyl group attached to a pentan-2-one backbone. This compound is primarily utilized in organic synthesis and pharmaceutical intermediates due to its reactive carbonyl group and aromatic stability. Its structure allows for versatile functionalization, making it valuable in the preparation of more complex molecules. The phenyl substituent enhances lipophilicity, which can be advantageous in medicinal chemistry applications. 5-Phenylpentan-2-one is also employed in fragrance formulations, contributing to woody or floral notes. Its well-defined chemical properties and consistent purity make it a reliable reagent for research and industrial processes.
5-Phenylpentan-2-one structure
5-Phenylpentan-2-one structure
Product Name:5-Phenylpentan-2-one
CAS No:2235-83-8
MF:C11H14O
MW:162.228263378143
MDL:MFCD01024555
CID:274391
PubChem ID:16701
Update Time:2025-06-08

5-Phenylpentan-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-Phenylpentan-2-one
    • 2-Pentanone, 5-phenyl-
    • 5-Phenyl-2-pentanone
    • Methyl 3-phenylpropyl ketone
    • NSC 167086
    • NSC-167086
    • DTXSID10176886
    • SCHEMBL110777
    • EINECS 218-794-4
    • A1-08245
    • MS-22895
    • PD171230
    • CS-0376741
    • SY284211
    • UNII-RJ8YU7ZU4E
    • 2235-83-8
    • F71721
    • NSC167086
    • MFCD01024555
    • AI3-11039
    • RJ8YU7ZU4E
    • 5-Phenyl-pentan-2-one
    • HY-145613
    • AKOS011914312
    • CAA23583
    • NS00027148
    • DB-242671
    • MDL: MFCD01024555
    • Inchi: 1S/C11H14O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9H2,1H3
    • InChI Key: DGMYRPFYNFQCHM-UHFFFAOYSA-N
    • SMILES: O=C(C)CCCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 162.10452
  • Monoisotopic Mass: 162.104
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 17.1A^2

Experimental Properties

  • Density: 0.96
  • Boiling Point: 261.2°Cat760mmHg
  • Flash Point: 121.5°C
  • Refractive Index: 1.5
  • PSA: 17.07
  • LogP: 2.59830

5-Phenylpentan-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019115829-1g
5-Phenylpentan-2-one
2235-83-8 95%
1g
$400.00 2023-09-02
abcr
AB428199-1 g
5-Phenylpentan-2-one
2235-83-8
1g
€401.30 2022-03-02
abcr
AB428199-5 g
5-Phenylpentan-2-one
2235-83-8
5g
€1,143.80 2022-03-02
abcr
AB428199-1g
5-Phenylpentan-2-one; .
2235-83-8
1g
€439.50 2024-08-03
abcr
AB428199-5g
5-Phenylpentan-2-one; .
2235-83-8
5g
€1373.70 2024-08-03
Chemenu
CM124478-1g
5-phenylpentan-2-one
2235-83-8 95%
1g
$333 2024-07-28
eNovation Chemicals LLC
D518698-1g
5-Phenylpentan-2-one
2235-83-8 97%
1g
$670 2024-05-24
eNovation Chemicals LLC
D518698-2g
5-Phenylpentan-2-one
2235-83-8 97%
2g
$1220 2024-05-24
eNovation Chemicals LLC
D518698-3.5g
5-Phenylpentan-2-one
2235-83-8 97%
3.5g
$2020 2024-05-24
MedChemExpress
HY-145613-5mg
5-Phenylpentan-2-one
2235-83-8 99.81%
5mg
¥350 2024-07-20

5-Phenylpentan-2-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2235-83-8)5-Phenylpentan-2-one
Order Number:A1020081
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:23
Price ($):228.0/795.0
Email:sales@amadischem.com

Additional information on 5-Phenylpentan-2-one

Comprehensive Guide to 5-Phenylpentan-2-one (CAS No. 2235-83-8): Properties, Applications, and Industry Insights

5-Phenylpentan-2-one (CAS No. 2235-83-8), also known as benzylacetone, is a versatile organic compound with a phenyl group attached to a pentan-2-one backbone. This aromatic ketone is widely utilized in fragrance formulation, pharmaceutical intermediates, and specialty chemical synthesis. Its molecular formula, C11H14O, and distinct structural features make it valuable for creating complex flavor and fragrance compounds. Recent trends show growing interest in sustainable synthesis methods for such intermediates, aligning with the global push toward green chemistry.

The compound's physicochemical properties include a boiling point of 245-247°C and a characteristic sweet, floral odor, making it ideal for perfumery applications. Researchers frequently search for "5-Phenylpentan-2-one solubility" and "CAS 2235-83-8 safety data," reflecting industry needs for formulation compatibility and regulatory compliance. Advanced purification techniques like distillation under reduced pressure are often employed to achieve high-purity grades (>98%) demanded by cosmetic ingredient manufacturers.

In pharmaceutical research, 2235-83-8 serves as a precursor for chiral building blocks, with particular relevance to CNS-active compounds. The rise of AI-assisted drug discovery has increased demand for such structurally diverse intermediates. Analytical methods like GC-MS and HPLC are crucial for quality control, addressing common queries about "5-Phenylpentan-2-one analytical standards." The compound's Kovats retention index (1420-1450) is frequently referenced in chromatography literature.

Industrial applications leverage its Michael acceptor properties in conjugate addition reactions, a topic gaining traction in click chemistry discussions. Patent analysis reveals growing use in electronic material precursors, particularly for organic semiconductors. Environmental considerations drive interest in "biodegradable phenyl ketones," positioning 5-Phenylpentan-2-one derivatives as targets for enzymatic transformation studies using engineered biocatalysts.

Market trends indicate rising demand in Asia-Pacific fragrance hubs, with technical inquiries focusing on "CAS 2235-83-8 suppliers" and "custom synthesis options." The compound's REACH compliance status and OECD 301 biodegradability data are frequently requested documentation. Recent innovations include its incorporation into controlled-release fragrance systems for home care products, responding to consumer preferences for long-lasting scent technologies.

From a research perspective, 5-Phenylpentan-2-one demonstrates interesting structure-activity relationships when modified with electron-withdrawing groups. Computational chemistry studies explore its molecular electrostatic potential for QSAR modeling applications. The compound's vapor pressure (0.01 mmHg at 20°C) and Henry's Law constant are critical parameters for environmental fate modeling studies.

Quality specifications typically require UV transparency above 280 nm for photostability in end products. The ketone carbonyl stretching frequency (1715 cm-1 in IR spectroscopy) serves as a key identification marker. Storage recommendations emphasize argon-purged containers to prevent oxidative degradation, addressing common stability concerns in bulk chemical storage scenarios.

Emerging applications include use as a ligand precursor in transition metal catalysis, particularly for asymmetric hydrogenation reactions. The compound's logP value (~2.3) makes it valuable for lipophilicity optimization in medicinal chemistry projects. Recent publications highlight its role in developing non-linear optical materials, capitalizing on the conjugated π-system of the phenyl-ketone structure.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2235-83-8)5-Phenylpentan-2-one
A1020081
Purity:99%/99%
Quantity:1g/5g
Price ($):228.0/795.0
Email